N-[2-(1H-pyrazol-4-yl)ethyl]-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)butanamide
Description
N-[2-(1H-pyrazol-4-yl)ethyl]-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)butanamide is a complex organic compound that features a pyrazole ring and a tetrahydronaphthalene moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Properties
IUPAC Name |
N-[2-(1H-pyrazol-4-yl)ethyl]-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-2-18(19(23)20-10-9-14-12-21-22-13-14)24-17-8-7-15-5-3-4-6-16(15)11-17/h7-8,11-13,18H,2-6,9-10H2,1H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFYQZFOHSFBAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCCC1=CNN=C1)OC2=CC3=C(CCCC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-pyrazol-4-yl)ethyl]-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)butanamide typically involves multiple steps, starting with the preparation of the pyrazole ring and the tetrahydronaphthalene moiety. One common approach is to first synthesize the pyrazole derivative through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound. The tetrahydronaphthalene moiety can be prepared via hydrogenation of naphthalene derivatives. The final step involves coupling these two intermediates through an amide bond formation, often using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, may be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-pyrazol-4-yl)ethyl]-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Halogenated pyrazoles, substituted amides.
Scientific Research Applications
N-[2-(1H-pyrazol-4-yl)ethyl]-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(1H-pyrazol-4-yl)ethyl]-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-pyrazol-4-yl)ethyl]-2-(naphthalen-2-yloxy)butanamide: Similar structure but lacks the tetrahydro component, which may affect its biological activity.
N-[2-(1H-pyrazol-4-yl)ethyl]-2-(phenyl)butanamide: Contains a phenyl group instead of the naphthalene moiety, leading to different chemical properties and biological activities.
Uniqueness
N-[2-(1H-pyrazol-4-yl)ethyl]-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)butanamide is unique due to the presence of both the pyrazole ring and the tetrahydronaphthalene moiety, which confer distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
